4-(Isobutylamino)-4-oxobut-2-enoic acid
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Overview
Description
4-(Isobutylamino)-4-oxobut-2-enoic acid is an organic compound that features both an amino group and a carboxylic acid group. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isobutylamino)-4-oxobut-2-enoic acid typically involves the reaction of isobutylamine with maleic anhydride. The reaction proceeds through nucleophilic addition of the amine to the anhydride, followed by hydrolysis to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: None required, but acid or base catalysts can be used to enhance the reaction rate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: Isobutylamine and maleic anhydride
Solvent: Industrial-grade ethanol or methanol
Temperature: Controlled heating to maintain optimal reaction conditions
Catalyst: Acid or base catalysts to speed up the reaction
Chemical Reactions Analysis
Types of Reactions
4-(Isobutylamino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted amides or esters
Scientific Research Applications
4-(Isobutylamino)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(Isobutylamino)-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)-4-oxobut-2-enoic acid
- 4-(Ethylamino)-4-oxobut-2-enoic acid
- 4-(Propylamino)-4-oxobut-2-enoic acid
Uniqueness
4-(Isobutylamino)-4-oxobut-2-enoic acid is unique due to its isobutyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not exhibit.
Properties
CAS No. |
65591-48-2 |
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Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(Z)-4-(2-methylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(2)5-9-7(10)3-4-8(11)12/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3- |
InChI Key |
XJSSNSHFQBQNBR-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)CNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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